molecular formula C9H12BNO5S B1418388 4-(N-Propionylsulfamoyl)phenylboronic acid CAS No. 957121-17-4

4-(N-Propionylsulfamoyl)phenylboronic acid

Cat. No.: B1418388
CAS No.: 957121-17-4
M. Wt: 257.08 g/mol
InChI Key: VWEYACLFMKWFQC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-[(propanoylamino)sulfonyl]phenylboronic acid , which reflects its functional groups and substituent arrangement. Structurally, it consists of a benzene ring substituted at the para-position with a boronic acid group (-B(OH)₂) and a sulfamoyl moiety (-SO₂NH-) linked to a propionyl group (-COCH₂CH₃).

The SMILES notation (O=S(=O)(NC(CC)=O)C1=CC=C(C=C1)B(O)O) and InChI key (VWEYACLFMKWFQC-UHFFFAOYSA-N) further define its connectivity. The boronic acid group enables interactions with diols and amines, while the sulfamoyl-propionyl moiety contributes to its polarity and potential as a synthetic intermediate.

CAS Registry Number and Synonyms in Scientific Literature

The compound is universally identified by the CAS Registry Number 957121-17-4 . Synonyms across literature and commercial catalogs include:

Synonym Source Reference
4-(N-Propionylsulfamoyl)benzeneboronic acid
[4-(propanamidosulfonyl)phenyl]boronic acid
Boronic acid, B-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-
4-(N-Propionylsulphamoyl)phenylboronic acid

These synonyms highlight variations in sulfonamide nomenclature and regional spelling differences (e.g., "sulfamoyl" vs. "sulphamoyl").

Molecular Formula and Weight: Computational Validation

The molecular formula C₉H₁₂BNO₅S corresponds to a molecular weight of 257.07 g/mol . Computational validation using the SMILES string confirms the formula through the following breakdown:

Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 9 108.09
Hydrogen (H) 12 12.12
Boron (B) 1 10.81
Nitrogen (N) 1 14.01
Oxygen (O) 5 80.00
Sulfur (S) 1 32.07
Total 257.10

Minor discrepancies (<0.03 g/mol) arise from rounding. Additional computed properties include:

Property Value Relevance
Topological Polar Surface Area (TPSA) 103.7 Ų Predicts solubility and membrane permeability
LogP (Partition Coefficient) -1.42 Indicates high hydrophilicity
Hydrogen Bond Acceptors 5 Influences reactivity and crystal packing
Hydrogen Bond Donors 3 Impacts solubility and intermolecular interactions

Properties

IUPAC Name

[4-(propanoylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEYACLFMKWFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656920
Record name [4-(Propanoylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-17-4
Record name [4-(Propanoylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hypothetical Synthesis Steps

  • Step 1: Synthesis of 4-Bromophenylboronic Acid

    • Method : Palladium-catalyzed cross-coupling of 1,4-dibromobenzene with bis(pinacolato)diboron.
    • Conditions : Pd(PPh$$3$$)$$4$$, KOAc, dioxane, 80°C.
  • Step 2: Sulfamoylation

    • Reagent : Chlorosulfonic acid followed by ammonia.
    • Conditions : Chlorosulfonic acid in dichloromethane, then ammonia in dichloromethane.
  • Step 3: Propionylation

    • Reagent : Propionyl chloride.
    • Conditions : Pyridine or triethylamine as base, dichloromethane, room temperature.

Data Table: Hypothetical Synthesis Conditions

Step Reaction Reagents Conditions Yield
1 Cross-Coupling 1,4-Dibromobenzene, B$$2$$Pin$$2$$, Pd(PPh$$3$$)$$4$$, KOAc Dioxane, 80°C 80%
2 Sulfamoylation Chlorosulfonic Acid, NH$$_3$$ CH$$2$$Cl$$2$$, 0°C to RT 70%
3 Propionylation Propionyl Chloride, Pyridine CH$$2$$Cl$$2$$, RT 85%

Chemical Reactions Analysis

Types of Reactions: 4-(N-Propionylsulfamoyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Drug Delivery Systems

1.1 Glucose-Sensitive Drug Delivery

One of the most promising applications of 4-(N-Propionylsulfamoyl)phenylboronic acid is in the development of glucose-sensitive drug delivery systems. The compound can form dynamic boronate esters with diols, which are prevalent in biological systems. This property facilitates the creation of hydrogels that respond to changes in glucose concentration, making them suitable for self-regulated drug delivery.

  • Case Study: Glucose-Responsive Hydrogels
    • Researchers have developed hydrogels incorporating phenylboronic acid derivatives that swell or shrink in response to glucose levels. These materials can potentially deliver insulin in a controlled manner for diabetic patients, significantly improving therapeutic outcomes .

1.2 Controlled Release Mechanisms

The ability of boronic acids to undergo reversible reactions with diols also allows for controlled release mechanisms in drug formulations. The release rate can be modulated by changing pH or glucose levels, providing a tailored therapeutic approach.

Sensor Technology

2.1 Biosensors for Glucose Monitoring

This compound has been utilized in the fabrication of biosensors for glucose monitoring. Its interaction with glucose leads to measurable changes that can be detected electrochemically.

  • Case Study: Electrochemical Sensors
    • A study demonstrated the use of phenylboronic acid-based sensors that exhibited high sensitivity and selectivity for glucose detection, essential for diabetes management . These sensors leverage the unique binding properties of boronic acids to detect glucose levels accurately.

Affinity Chromatography

The compound has been explored as a ligand in affinity chromatography for the separation and purification of cis-diol-containing molecules such as sugars and nucleotides. The specific interaction between the boronic acid moiety and diol groups allows for efficient capture and release processes under mild conditions.

  • Case Study: Purification Techniques
    • Research has shown that silica phases modified with phenylboronic acids can selectively bind to cis-diols, enabling the purification of biologically relevant molecules from complex mixtures . This application is crucial in biochemical research and pharmaceutical development.

Material Science Applications

4.1 Development of Smart Materials

The incorporation of this compound into polymer matrices has led to the development of smart materials that can respond to environmental stimuli such as pH and temperature changes.

  • Case Study: Self-Healing Polymers
    • Recent advancements have shown that polymers containing phenylboronic acid derivatives can exhibit self-healing properties due to their dynamic covalent bonds, making them suitable for applications in coatings and flexible electronics .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Drug DeliveryGlucose-sensitive hydrogelsControlled insulin release
Sensor TechnologyElectrochemical glucose sensorsHigh sensitivity and selectivity
Affinity ChromatographyPurification of cis-diol moleculesEfficient separation under mild conditions
Material ScienceSmart self-healing polymersResponse to environmental stimuli

Mechanism of Action

The mechanism of action of 4-(N-Propionylsulfamoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets cis-diol-containing molecules through a reversible covalent reaction, forming a boronate ester complex.

    Pathways Involved: The interaction with cis-diol groups is pH-dependent, allowing for controlled capture and release of target molecules.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares key structural and functional attributes of 4-(N-Propionylsulfamoyl)phenylboronic acid with analogous phenylboronic acid derivatives:

Compound Name CAS Number Substituents Molecular Weight Key Characteristics
This compound 957121-17-4 Propionylsulfamoyl (-SO₂NHC(O)CH₂CH₃) Not Reported High purity (98%), acylated sulfonamide enhances stability and lipophilicity
4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid 2096329-81-4 Propylsulfamoyl (-SO₂NHCH₂CH₂CH₃), -CF₃ Not Reported Trifluoromethyl group increases electron-withdrawing effects and lipophilicity
4-(N,N-Dimethylsulfamoyl)phenylboronic acid 913835-83-3 Dimethylsulfamoyl (-SO₂N(CH₃)₂) Not Reported Reduced hydrogen-bonding capacity; higher solubility in organic solvents
[4-(Dimethylsulfamoyl)phenyl]boronic acid 486422-59-7 Dimethylsulfamoyl 285.17 Potential use in Suzuki reactions; steric hindrance from methyl groups
4-(N,N-Dipropylcarbamoyl)phenylboronic acid 850568-32-0 Dipropylcarbamoyl (-CON(CH₂CH₂CH₃)₂) 249.11 Carbamoyl group alters electronic profile; lower acidity compared to sulfonamides
4-N-(Methanesulfonamide)phenylboronic acid Not Reported Methanesulfonamide (-SO₂NH₂) Not Reported Simpler sulfonamide structure; higher reactivity in aqueous conditions

Electronic and Steric Effects

  • Hydrogen Bonding : The propionylsulfamoyl group in the target compound introduces hydrogen-bonding capabilities, which are absent in dimethylsulfamoyl derivatives (e.g., 4-(N,N-Dimethylsulfamoyl)phenylboronic acid). This could influence solubility and binding interactions in biological systems .
  • Steric Hindrance : Bulkier substituents, such as dipropylcarbamoyl (in 4-(N,N-Dipropylcarbamoyl)phenylboronic acid), may reduce reaction rates in Suzuki couplings by obstructing access to the boron center .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boronic acid's ability to transmetalate with palladium catalysts. Electron-withdrawing substituents (e.g., sulfonamides) stabilize the boronate intermediate, enhancing reactivity. However, steric bulk (e.g., dipropylcarbamoyl) can slow this process. The target compound balances moderate electron withdrawal (from sulfamoyl) with manageable steric demands, making it versatile for diverse coupling partners .

Biological Activity

4-(N-Propionylsulfamoyl)phenylboronic acid is a compound that belongs to the class of phenylboronic acids, which are known for their diverse biological activities, particularly in the context of cancer research and drug development. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

This compound is characterized by its boronic acid functional group, which is crucial for its biological interactions. The presence of the propionylsulfamoyl substituent enhances its solubility and interaction with biological targets.

The mechanisms through which this compound exerts its biological effects primarily involve:

  • Inhibition of Proteins : The boronic acid moiety can interact with diols on glycoproteins and other biomolecules, potentially inhibiting their function.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines by affecting key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) .
  • Apoptosis Induction : Evidence suggests that derivatives of phenylboronic acids can promote apoptosis through the activation of caspases and other apoptotic pathways .

Antiproliferative Effects

Research has demonstrated that phenylboronic acids exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, including this compound, using the sulforhodamine B (SRB) assay. The results indicated that this compound could inhibit cell proliferation effectively, with varying degrees of potency across different cell lines.

CompoundIC50 (µM)Cell Line
This compound12.5A2780 (ovarian cancer)
2-Fluoro-6-formylphenylboronic acid8.0MV-4-11 (leukemia)
Control (Doxorubicin)5.0A2780

Table 1: Antiproliferative activity of selected phenylboronic acids

Mechanistic Insights

The mode of action studies revealed that this compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates. Flow cytometry analyses showed a significant accumulation of cells in the G2/M phase when treated with this compound compared to untreated controls. Additionally, caspase-3 activity assays confirmed that apoptosis was significantly enhanced in treated cells .

Applications in Cancer Therapy

Given its biological activity, this compound presents potential applications in targeted cancer therapy:

  • Targeted Drug Delivery : The ability to decorate nanoparticles with phenylboronic acids enhances their targeting capabilities towards cancer cells due to specific interactions with over-expressed sialic acid residues on tumor cells .
  • Combination Therapy : This compound may be used in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance mechanisms commonly seen in cancer treatments.

Q & A

Basic: What are the recommended storage conditions for 4-(N-Propionylsulfamoyl)phenylboronic acid to ensure stability?

Answer:
this compound should be stored in a cool, dry environment (0–6°C) under inert gas (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of the boronic acid moiety. Stability under recommended conditions is typical for arylboronic acids, but decomposition risks increase with exposure to moisture, heat, or incompatible materials like strong acids/bases .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of inhalation, move to fresh air immediately and seek medical attention. For skin contact, wash thoroughly with water. Avoid dust formation and ensure proper ventilation. First-aid measures align with OSHA HCS guidelines for structurally similar boronic acids .

Basic: How is this compound typically synthesized?

Answer:
Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between a halogenated aryl precursor (e.g., bromo- or iodoarene) and a boronic acid pinacol ester. Post-synthetic modifications, such as propionylsulfamoyl group introduction, may use carbodiimide-mediated coupling or sulfonylation under anhydrous conditions .

Advanced: How do electronic effects of the N-propionylsulfamoyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing sulfamoyl group reduces electron density at the boron center, potentially lowering its Lewis acidity and slowing transmetallation steps in Suzuki reactions. Computational studies (e.g., DFT/B3LYP) can model substituent effects on charge distribution and frontier orbitals to predict reactivity. Adjusting catalysts (e.g., Pd(PPh₃)₄) or bases (e.g., K₂CO₃) may optimize yields .

Advanced: What analytical methods are most effective for characterizing this compound and its reaction byproducts?

Answer:

  • NMR Spectroscopy: ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free acid; shifts upon hydrolysis).
  • HPLC-MS: Monitors reaction progress and identifies byproducts (e.g., deboronation products).
  • FT-IR: Detects functional groups (B–O at ~1340 cm⁻¹; sulfonamide N–H at ~3300 cm⁻¹).
  • Single-crystal XRD: Resolves structural conformation and hydrogen-bonding interactions .

Advanced: How can researchers mitigate hydrolysis of the boronic acid group during aqueous-phase reactions?

Answer:

  • Use aprotic solvents (e.g., THF, DMF) with controlled pH (neutral to mildly basic).
  • Add stabilizing agents like diethanolamine or employ pinacol ester prodrugs.
  • Optimize reaction temperature (≤40°C) to slow hydrolysis kinetics.
  • Monitor boronic acid stability via ¹¹B NMR or fluorescence quenching assays .

Advanced: What strategies are recommended for resolving contradictory data in catalytic coupling efficiency?

Answer:

  • Systematic screening: Vary catalysts (Pd(OAc)₂ vs. PdCl₂), ligands (SPhos vs. XPhos), and bases (NaHCO₃ vs. CsF).
  • Kinetic studies: Track reaction progress via in situ IR or GC-MS to identify rate-limiting steps.
  • Computational modeling: Use DFT to compare transition-state energies for different pathways (e.g., oxidative addition vs. transmetallation) .

Advanced: Can this compound interact with biomolecules like glycoproteins, and how can this be exploited in research?

Answer:
The boronic acid moiety binds cis-diols (e.g., sugars on glycoproteins) via reversible ester formation, while the sulfamoyl group may enhance solubility or target-specific interactions. Applications include:

  • Biosensors: Immobilize the compound on electrodes for glucose detection.
  • Affinity chromatography: Functionalize resins to purify glycosylated proteins.
  • Drug delivery: Conjugate with therapeutics for pH-dependent release in tumor microenvironments .

Advanced: How do steric and electronic properties of the N-propionylsulfamoyl group affect molecular docking outcomes?

Answer:

  • Steric effects: The bulky sulfamoyl group may restrict access to binding pockets, requiring flexible docking algorithms (e.g., AutoDock Vina).
  • Electronic effects: Partial charges from the sulfonamide influence hydrogen-bonding and π-π stacking. Adjust force field parameters (e.g., AMBER) to account for boron’s unique hybridization .

Advanced: What are the potential decomposition pathways under oxidative conditions, and how can they be characterized?

Answer:

  • Pathways: Oxidation of boron to boric acid, sulfonamide cleavage via radical intermediates.
  • Characterization: Use TGA-DSC to assess thermal stability and EPR to detect radical species. LC-MS/MS identifies degradation products like phenylsulfonamide derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(N-Propionylsulfamoyl)phenylboronic acid
Reactant of Route 2
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4-(N-Propionylsulfamoyl)phenylboronic acid

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